2-Chloro-4-pyridin-4-yl-1,3,5-triazine
Overview
Description
2-Chloro-4-pyridin-4-yl-1,3,5-triazine is a chemical compound with the molecular formula C8H5ClN4. It has a molecular weight of 192.61 . This compound is used in research and is shipped from various locations worldwide .
Synthesis Analysis
The synthesis of 1,3,5-triazines, including this compound, often involves the use of cyanuric chloride. This process includes the preparation of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds .Molecular Structure Analysis
The molecular structure of this compound is characterized by a triazine ring with a chlorine atom and a pyridinyl group attached .Physical and Chemical Properties Analysis
This compound has a predicted density of 1.276±0.06 g/cm3. Its melting point is 372-374 °C, and its boiling point is predicted to be 642.7±65.0 °C .Scientific Research Applications
Antimicrobial Activity
- Research has shown that compounds derived from 2-Chloro-4-pyridin-4-yl-1,3,5-triazine, specifically those linked with a chromone moiety, exhibit significant antimicrobial activities. These compounds have been synthesized and tested in vitro, showing high efficacy compared to reference drugs (Ali & Ibrahim, 2010).
Chemical Synthesis and Reactions
- The compound has been utilized in oxidative coupling reactions with alkanones when coordinated to palladium(II). This process results in the formation of complex Pd-complexes, showcasing its utility in advanced chemical synthesis (El-Abadelah et al., 2018).
Drug Delivery
- One notable application is in drug delivery systems. For example, water-soluble metalla-cages using 2,4,6-tris(pyridin-4-yl)-1,3,5-triazine have been developed for encapsulating lipophilic pyrenyl derivatives. These systems have shown promising results in the delivery and cytotoxicity of drugs in human ovarian cancer cells (Mattsson et al., 2010).
Crystal Engineering and Materials Science
- The compound has been used to create chelating agents for metals, aiding in the engineering of hydrogen-bonded crystals. These agents are significant in the development of materials with specific structural and functional properties (Duong et al., 2011).
Electrochemical Applications
- In the field of electrochemistry, derivatives of this compound have been synthesized for use in electrochromic applications. These applications demonstrate the compound’s utility in the development of advanced materials with specific electronic properties (Ak et al., 2006).
Safety and Hazards
Mechanism of Action
Target of Action
Triazine derivatives have been known to display significant biological properties, including antitumor properties . They are also used in the production of herbicides and polymer photostabilisers .
Mode of Action
It’s worth noting that triazine derivatives can undergo sequential nucleophilic substitution of the c-cl bond by c-o, c-n, and c-s bonds .
Biochemical Pathways
Some triazine derivatives have shown to possess important biological properties, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
Some imamine-1,3,5-triazine derivatives have shown promising admet properties, suggesting they may have the properties of drug candidates .
Result of Action
Some imamine-1,3,5-triazine derivatives have demonstrated potent anti-proliferative activity against certain cancer cells .
Action Environment
Some triazine derivatives have shown to exhibit photochromic phenomena in the crystalline state, suggesting that light could influence their properties .
Biochemical Analysis
Biochemical Properties
2-Chloro-4-pyridin-4-yl-1,3,5-triazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with metal-organic frameworks (MOFs) and other coordination compounds . These interactions often involve the formation of coordination bonds between the nitrogen atoms in the triazine ring and metal ions. Such interactions can influence the catalytic properties of enzymes and the stability of protein structures.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to exhibit photoinduced charge separation and photochromism in crystalline states, which can impact cellular processes that rely on light-induced reactions . Additionally, its interactions with cellular proteins can lead to changes in gene expression and metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. For instance, its binding interactions with metal ions in coordination compounds can alter the catalytic activity of enzymes . Furthermore, it can influence gene expression by interacting with DNA or RNA, leading to changes in the transcription and translation processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that its stability and degradation can vary depending on the environmental conditions. For example, its interactions with solvents can lead to structural transformations, which can affect its long-term stability and efficacy . Additionally, long-term exposure to this compound in in vitro or in vivo studies has shown potential changes in cellular function and viability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced catalytic activity or improved metabolic function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biological response.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. For instance, its interactions with metal ions can influence the activity of metalloenzymes, which are essential for various biochemical reactions . Additionally, it can affect metabolic flux and metabolite levels by altering the activity of key enzymes in metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes through specific transporters, and its distribution within tissues can be affected by its binding to proteins and other biomolecules . These interactions can influence its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its interactions with metal ions and coordination compounds can lead to its localization in organelles involved in metal ion homeostasis . This localization can affect its activity and the overall cellular response to this compound.
Properties
IUPAC Name |
2-chloro-4-pyridin-4-yl-1,3,5-triazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN4/c9-8-12-5-11-7(13-8)6-1-3-10-4-2-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSOWFUYVWTDQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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